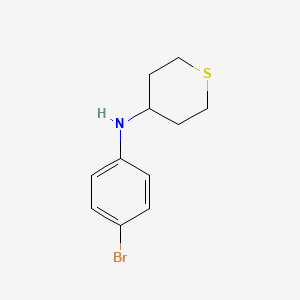

N-(4-bromophenyl)thian-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-(4-bromophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14BrNS/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 |

InChI Key |

PNKLKTRDTUURMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the N-(4-bromophenyl)thian-4-amine Core

Retrosynthetic analysis of this compound reveals several key disconnections. The most apparent disconnection is the carbon-nitrogen (C-N) bond, which links the 4-bromophenyl group to the thian-4-amine core. This leads to two primary precursors: 4-bromoaniline (B143363) and thian-4-one. youtube.comelsevier.com Another strategic disconnection involves the carbon-sulfur (C-S) bonds of the thiane (B73995) ring, which could be formed through cyclization reactions.

The C-N bond disconnection is generally favored due to the ready availability of the starting materials. This approach simplifies the synthesis to the formation of a secondary amine from an aniline (B41778) and a cyclic ketone. youtube.comyoutube.com

Development and Optimization of Synthetic Pathways for this compound

Several synthetic methodologies can be employed to construct the target molecule, each with its own mechanistic considerations and potential for optimization.

Direct Amination Methods and Their Mechanistic Considerations

Direct amination, specifically reductive amination, is a highly effective method for synthesizing this compound. masterorganicchemistry.comyoutube.comlibretexts.org This one-pot reaction involves the condensation of 4-bromoaniline with thian-4-one to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

The reaction is typically carried out in the presence of a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they are selective for the iminium ion over the ketone, preventing the reduction of the starting material. masterorganicchemistry.com The mechanism involves the initial formation of a carbinolamine, followed by dehydration to the iminium ion, which is then reduced by the hydride reagent. youtube.comlibretexts.org The pH of the reaction is a critical parameter; slightly acidic conditions are often employed to facilitate both imine formation and the reduction step. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH4) | Inexpensive, readily available | Can reduce the starting ketone/aldehyde |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines/iminium ions | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Selective, less toxic than NaBH3CN | More expensive |

Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination) for C–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a viable, albeit more complex, route to this compound. wikipedia.orglibretexts.orgyoutube.com This reaction would involve the coupling of thian-4-amine with 1-bromo-4-iodobenzene (B50087) or a similar aryl halide.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.orgacsgcipr.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos often providing high yields and good functional group tolerance. youtube.com A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required. libretexts.orgnih.gov

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 |

| Ligand | Stabilizes the palladium center and facilitates the reaction | XPhos, SPhos, BINAP, DPPF wikipedia.orgyoutube.com |

| Base | Deprotonates the amine | NaOtBu, K3PO4, Cs2CO3 nih.gov |

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer an efficient approach to constructing diverse molecular scaffolds. nih.govbeilstein-journals.org While a direct MCR for this compound is not commonly reported, related heterocyclic structures can be synthesized using this strategy. For instance, a Biginelli-type reaction could potentially be adapted, although this typically yields dihydropyrimidinones. beilstein-journals.org

More relevant would be a variation of the Strecker synthesis or the Ugi reaction. nih.gov A hypothetical Ugi-type reaction could involve thian-4-one, 4-bromoaniline, an isocyanide, and a carboxylic acid to generate a more complex derivative of the target scaffold, which could then be further modified.

Stereoselective Synthesis Methodologies for Chiral Center Control (if applicable)

This compound itself is an achiral molecule. However, if substituents were introduced on the thiane ring at positions other than C4, or if the aniline were to be replaced by a chiral amine, stereocenters would be created. In such cases, stereoselective synthesis would be necessary. youtube.com

For the synthesis of chiral analogues, asymmetric reduction of a precursor enamine using a chiral catalyst, such as a derivative of a CBS catalyst, could be employed. youtube.com Alternatively, chiral resolution of a racemic mixture using a chiral acid to form diastereomeric salts could be performed. youtube.com

Derivatization Strategies and Analogue Synthesis for Structure-Activity Exploration

The this compound scaffold is amenable to a wide range of derivatization strategies to explore structure-activity relationships (SAR). researchgate.netnih.govnih.gov

The bromine atom on the phenyl ring is a key functional handle for further modification via transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with various boronic acids can introduce a diverse array of aryl or heteroaryl substituents. researchgate.netnih.gov Sonogashira coupling could be used to install alkyne moieties, and Heck coupling could introduce alkenes.

The secondary amine provides another site for derivatization. Acylation with various acyl chlorides or anhydrides would yield amides. Alkylation with different alkyl halides would produce tertiary amines. Furthermore, the nitrogen could participate in reactions like the Mannich reaction.

These derivatization strategies allow for the systematic modification of the electronic and steric properties of the molecule, which is crucial for optimizing its biological activity or material properties. nih.govnih.gov

N-Alkylation and Acylation for Modulating Amine Functionality

The secondary amine functionality is a prime site for modification through N-alkylation and N-acylation, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various modern catalytic methods. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a notable green chemistry approach. nih.gov This method utilizes catalysts, often based on ruthenium or cobalt, to facilitate the reaction of the amine with an alcohol. nih.govnih.gov The alcohol is temporarily dehydrogenated to an aldehyde in situ, which then condenses with the amine to form an imine. The metal hydride species generated in the first step then reduces the imine to the N-alkylated product, with water being the only byproduct. nih.gov This avoids the use of stoichiometric alkyl halides and is highly atom-efficient. nih.govrsc.org For this compound, this would allow for the synthesis of diverse tertiary amine derivatives. Another powerful method involves the use of triarylborane catalysts, such as B(C₆F₅)₃, which act as Lewis acids to activate aryl esters for reaction with various amine substrates, including diarylamines. rsc.org

N-Acylation: Acylation converts the secondary amine into an amide. This is readily accomplished by reacting this compound with acylating agents like acyl chlorides or anhydrides. youtube.com Beyond simply adding a new functional group, acylation serves as a powerful strategic tool in multi-step syntheses. For instance, the strong activating effect of the amine in electrophilic aromatic substitution reactions on the phenyl ring can be attenuated by converting it to a moderately activating amide group. This allows for controlled, mono-substitution reactions, such as mono-bromination, on the aromatic ring, which would otherwise be difficult to achieve. youtube.com The amine can later be regenerated via hydrolysis, highlighting the role of acylation as a protective group strategy. youtube.com

Table 1: Representative Methods for N-Alkylation and Acylation of Aryl Amines

| Transformation | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Ru-based complex, Base | "Borrowing Hydrogen" strategy; atom-efficient; water is the only byproduct. | nih.gov |

| N-Alkylation | Alcohol, Co(II) complex | Phosphine-free catalyst; applicable to a wide range of alcohols and heteroaromatic amines. | nih.gov |

| N-Acylation | Acyl Chloride, Amine (2 equiv.) | Standard method for amide formation; can be used as a protecting group strategy. | youtube.com |

Modifications and Substitutions on the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille reactions are paramount in this context.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming carbon-carbon bonds. It involves the palladium-catalyzed reaction of the aryl bromide (this compound) with an organoboron reagent, typically an arylboronic acid or ester. mdpi.comnih.govquizlet.com The reaction requires a base, such as K₃PO₄ or K₂CO₃, and is often carried out in solvents like 1,4-dioxane, toluene, or acetonitrile (B52724), sometimes with water as a co-solvent. mdpi.comnih.gov This method is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a vast library of biaryl derivatives from the parent compound. For example, coupling with various arylboronic acids can introduce new phenyl, pyridyl, or other aromatic systems at the 4-position of the original phenyl ring. mdpi.comnih.gov

Stille Coupling: The Stille reaction provides an alternative and complementary method for C-C bond formation. It couples the aryl bromide with an organotin reagent (organostannane) in the presence of a palladium catalyst. acs.orgnih.govwikipedia.org While organotin reagents are toxic, the reaction is valued for its reliability and excellent functional group tolerance, especially in complex, late-stage syntheses. nih.gov Modern advancements have led to highly active catalysts that enable the coupling of less reactive aryl chlorides and even aryl sulfonates, with some reactions of aryl bromides proceeding efficiently at room temperature. acs.orgnih.gov This reaction would allow the bromine on this compound to be replaced with a variety of aryl, heteroaryl, and vinyl groups. wikipedia.orgnih.gov

Table 2: Example Conditions for Palladium-Catalyzed Cross-Coupling on Aryl Bromides

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane:H₂O | 60% | mdpi.com |

| Suzuki-Miyaura | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 44% | nih.gov |

| Stille | 2-Bromonaphthalene | Phenyltrimethylstannane | [(t-Bu)₂P(OH)]₂PdCl₂ / Cy₂NMe / Water | 79% | acs.org |

Elaboration and Functionalization of the Thian-4-amine Ring System

The thiane ring, a saturated six-membered heterocycle containing sulfur, offers possibilities for structural modification, although these are less commonly explored than reactions on the aryl moiety. The chemistry of thiazinanes (an alternative name for the thiane ring system containing nitrogen) provides insight into potential reactions. nih.gov

Functionalization can occur at positions adjacent to the sulfur atom or at other carbons on the ring. The synthesis of substituted thiazinane derivatives often involves multi-component condensation reactions. For example, reactions of amines, carbonyl compounds, and a mercapto acid can yield thiazinanone derivatives in a one-pot process. nih.gov While this compound is already formed, these synthetic strategies suggest that the thiane ring itself is stable to various reaction conditions and that related structures can be built through cyclization pathways. For instance, the reaction of β-propiolactone with thioureas can lead to 2-imino-1,3-thiazinan-4-ones, indicating that the core ring structure can be assembled from acyclic precursors. nih.gov

Further functionalization of the pre-formed thiane ring in this compound could potentially involve reactions such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which would significantly alter the ring's conformation and electronic properties. Direct C-H functionalization on the ring is challenging but represents a frontier in synthetic chemistry.

Advanced Analytical Methodologies for Research-Oriented Structural Confirmation and Purity Assessment

Rigorous characterization is essential to confirm the identity and purity of this compound and its derivatives. A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography provides a comprehensive analytical toolkit.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. mdpi.com Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within a few parts per million (ppm). mdpi.comnih.gov

For this compound (C₁₁H₁₄BrNS), HRMS would provide an exact mass measurement that can be compared to the theoretically calculated mass. The presence of bromine and sulfur, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³²S/³⁴S), creates a unique isotopic signature in the mass spectrum. Observing this distinct pattern, along with the high-accuracy mass of the monoisotopic or molecular ion peak, provides definitive validation of the molecular formula and distinguishes the target compound from isomers or impurities with different elemental compositions. mdpi.comnih.gov

Chromatographic Techniques for Purity Profiling in Research Samples

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are the gold standard for assessing the purity of research samples. researchgate.netiosrjournals.org A specific and validated HPLC method is essential for separating the target compound from any starting materials, by-products, or degradation products. pensoft.netjapsonline.com

Method development for a compound like this compound would involve optimizing several parameters to achieve good resolution and peak shape. A typical RP-HPLC setup would use a C18 or C8 stationary phase. japsonline.comresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. iosrjournals.orgresearchgate.net The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (changing composition over time) elution. researchgate.net

Validation according to ICH guidelines ensures the method is reliable, reproducible, and accurate. iosrjournals.org This involves testing for linearity (response vs. concentration), accuracy (recovery of a known amount), precision (repeatability), and specificity (ability to resolve the analyte from impurities). researchgate.netiosrjournals.org The limits of detection (LOD) and quantification (LOQ) are also established to determine the method's sensitivity for trace-level impurities. iosrjournals.orgresearchgate.net

Table 3: Representative RP-HPLC Conditions for Purity Analysis of Related Compounds

| Analyte Type | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Bromophenolic Compounds | Phenomenex Luna C8(2), 150 x 2.0 mm, 3 µm | A: H₂O + 0.05% TFA, B: Acetonitrile + 0.05% TFA (Gradient) | 0.25 mL/min | 210 nm | researchgate.net |

| (4-Bromophenyl)acetonitrile Impurity | Varian C18, 150 x 4.6 mm, 5 µm | Acetonitrile/Buffer | 1.5 mL/min | Not Specified | iosrjournals.org |

| Quetiapine Related Compounds | C18, 250 mm | Acetonitrile:Methanol:Phosphate Buffer pH 6.6 (40:15:45) | 1.0 mL/min | 220 nm | japsonline.com |

Computational Chemistry and Molecular Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While specific biological activity data for N-(4-bromophenyl)thian-4-amine is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This allows for a theoretical discussion of its potential SAR and SPR based on the analysis of related compounds.

Analysis of Substituent Effects on Biological Activity and Physicochemical Profiles

The structure of this compound consists of three key components amenable to substitution: the phenyl ring, the secondary amine, and the thian ring. The effects of modifying these positions can be predicted based on established medicinal chemistry principles.

The 4-Bromo Substituent: The bromine atom at the para-position of the phenyl ring is a crucial feature. As a halogen, it is an electron-withdrawing group via induction but a weak deactivator due to resonance. Its presence significantly influences the molecule's lipophilicity, which can impact cell membrane permeability and binding to hydrophobic pockets in target proteins. In many drug candidates, a bromo-substituent is known to enhance binding affinity. For instance, studies on derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have shown that this moiety is integral to their antimicrobial and anticancer activities. nih.govresearchgate.net Replacing the bromine with other halogens (F, Cl, I) or with electron-donating or -withdrawing groups would systematically alter the electronic and steric properties, thereby modulating biological activity.

The Phenyl Ring: Modifications to the phenyl ring, such as the introduction of additional substituents, could fine-tune the electronic landscape and steric profile of the molecule. For example, adding methoxy (B1213986) groups, as seen in analogs of other bioactive compounds, could introduce new hydrogen bond acceptor points and alter solubility. researchgate.net

The Thian-4-amine Moiety: The thian ring, a saturated six-membered heterocycle containing a sulfur atom, and the secondary amine linker are critical for the molecule's three-dimensional shape and potential interactions with biological targets. The nitrogen atom can act as a hydrogen bond donor, a key interaction in many ligand-receptor binding events. The sulfur atom in the thian ring can also participate in non-covalent interactions.

An interactive table summarizing the potential effects of substituents on the physicochemical profile is presented below.

| Position of Substitution | Type of Substituent | Predicted Effect on Physicochemical Profile | Potential Impact on Biological Activity |

| Phenyl Ring (other than C4) | Electron-Withdrawing (e.g., -NO2, -CF3) | Increases acidity of N-H, alters quadrupole moment. | May enhance or decrease binding affinity depending on the target's electronic environment. |

| Phenyl Ring (other than C4) | Electron-Donating (e.g., -OCH3, -CH3) | Decreases acidity of N-H, increases electron density on the ring. | Could improve metabolic stability or introduce new binding interactions. |

| Amine Nitrogen | Alkylation (e.g., -CH3) | Increases basicity and lipophilicity, removes H-bond donor capability. | Loss of H-bond donation could be detrimental to binding with some targets. |

| Thian Ring | Oxidation of Sulfur (to sulfoxide (B87167) or sulfone) | Increases polarity and H-bond accepting capacity. | Drastically alters solubility and electronic properties, likely changing the biological target profile. |

Conformational Analysis and Identification of Bioactive Conformations

The flexibility of the thian ring and the rotatable bond between the amine and the phenyl ring mean that this compound can adopt multiple conformations. The thian ring typically exists in a chair conformation, which would position the large N-(4-bromophenyl)amino group in either an axial or equatorial position. The equatorial conformation is generally more stable.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known biological target, ligand-based drug design strategies are valuable. A pharmacophore model can be constructed based on the structural features of this compound and other molecules with similar activity profiles. A hypothetical pharmacophore for this compound would likely include:

An aromatic feature (the bromophenyl ring).

A hydrogen bond donor (the secondary amine).

A hydrophobic feature (the thian ring and the bromo-substituent).

Such models serve as three-dimensional queries to search for other molecules with similar potential activities. nih.gov This approach is a powerful tool in rational drug design, allowing for the virtual screening of compound libraries to identify novel hits. nih.govresearchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide deep insights into the electronic properties and reactivity of molecules, complementing experimental studies.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine a variety of electronic properties. researchgate.net

These calculations can predict:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Distribution of Electron Density: Visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Global Reactivity Descriptors: Parameters such as chemical hardness, electronic chemical potential, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

A theoretical DFT study on similar imine derivatives has shown how these calculations can explore reactivity and reacting sites. researchgate.net

Table of Predicted Electronic Properties (Hypothetical Data Based on Similar Compounds)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Dipole Moment | Moderate to High | Influences solubility in polar solvents and dipole-dipole interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the Br and S atoms; Positive potential around the N-H proton. | Indicates sites for electrophilic and nucleophilic attack, respectively. |

Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgcureffi.org

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The distribution of the HOMO density indicates the likely sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the lone pairs of the nitrogen and sulfur atoms.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (electrophilicity). The LUMO density shows the probable sites for nucleophilic attack. This is often located on the antibonding orbitals of the aromatic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

By analyzing the FMOs, one can predict how this compound might interact with a biological target or participate in chemical reactions. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique is crucial for identifying the regions of a molecule that are likely to be involved in electrostatic interactions with biological receptors or other molecules. The MEP map reveals electron-rich areas, which are susceptible to electrophilic attack, and electron-deficient areas, which are prone to nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are favorable sites for interacting with positive charges, such as protons or metal ions. Conversely, blue represents regions of low electron density (positive potential), which are likely to interact with negative charges. researchgate.net Green and yellow areas denote regions with near-zero or intermediate potential. researchgate.net

For a molecule like this compound, an MEP analysis would predict the sites for electrophilic and nucleophilic interactions. The lone pair of electrons on the nitrogen atom of the amine group and the sulfur atom within the thian ring would likely be represented as negative potential sites (red or yellow), making them potential hydrogen bond acceptors. The hydrogen atom attached to the amine group would be a region of positive potential (blue), identifying it as a potential hydrogen bond donor. researchgate.net Understanding these sites is fundamental for predicting how the molecule might orient itself within the binding pocket of a protein.

Molecular Dynamics Simulations and Ligand-Target Interactions

To further understand the therapeutic potential of a compound, molecular dynamics (MD) simulations and related techniques are employed to model its interaction with specific biological targets. These methods predict how a ligand might bind to a receptor and the stability of the resulting complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This prediction helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a docking score.

While specific docking studies for this compound are not detailed in the provided results, extensive research on the structurally related 4-(4-bromophenyl)thiazol-2-amine derivatives offers significant insights into potential biological targets and binding interactions. nih.govresearchgate.netnih.gov These studies have evaluated derivatives against targets relevant to antimicrobial and anticancer activity. nih.govresearchgate.net For instance, docking studies of these thiazole (B1198619) derivatives were performed against the active sites of Topoisomerase II (PDB ID: 1JIJ), a key enzyme in bacterial DNA replication, and other receptors involved in cancer pathways. nih.govresearchgate.net The results demonstrated that several derivatives achieved good docking scores within the binding pockets of these proteins. researchgate.net

| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted |

| Thiazole derivative p2 | Topoisomerase II (1JIJ) | Good | Binding within the active site pocket |

| Thiazole derivative p3 | Fungal Lanosterol 14-alpha demethylase (4WMZ) | Good | Binding within the active site pocket |

| Thiazole derivative p4 | Topoisomerase II (1JIJ) | Good | Binding within the active site pocket |

| Thiazole derivative p6 | Estrogen Receptor (3ERT) | Good | Binding within the active site pocket |

This table presents findings for derivatives of the analogous compound 4-(4-bromophenyl)thiazol-2-amine, as reported in studies. nih.govresearchgate.net The docking scores indicate a strong predicted affinity for the respective biological targets.

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability and dynamic behavior of the predicted ligand-protein complex over time. nih.govmdpi.com An MD simulation calculates the motion of atoms in the system, providing a more realistic view of the interaction in a simulated physiological environment. nih.gov This analysis is critical for confirming that the binding mode predicted by docking is stable and not a transient state. mdpi.com The simulation can reveal conformational changes in both the ligand and the protein upon binding and helps in calculating the binding free energy, which is a more accurate measure of binding affinity than the docking score alone. mdpi.com For a promising ligand-receptor complex involving this compound, an MD simulation would be a crucial step to validate the interaction's stability. nih.gov

The success of a potential drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models are now routinely used in early-stage drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles, thus saving time and resources. nih.govnih.gov These computational tools predict properties such as oral bioavailability, blood-brain barrier penetration, and adherence to established drug-likeness rules like Lipinski's Rule of Five. mdpi.comacs.org

Studies on the analogous 4-(4-bromophenyl)thiazol-2-amine derivatives have shown that these compounds exhibit promising ADME properties. nih.gov Predictions indicated that the derivatives are likely to be orally bioavailable and possess drug-like characteristics, making them suitable candidates for further investigation. nih.gov

| ADME Parameter | Prediction for 4-(4-bromophenyl)thiazol-2-amine Derivatives | Significance |

| Lipinski's Rule of Five | No violations reported mdpi.com | Predicts good oral bioavailability and absorption. |

| Gastrointestinal Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Varied (some predicted to cross) acs.org | Important for CNS-targeting drugs. |

| Oral Bioavailability | Predicted to be good | Suggests the compound can be effective when administered orally. |

This table summarizes the predicted ADME properties for derivatives of the analogous compound 4-(4-bromophenyl)thiazol-2-amine. nih.govnih.govmdpi.comamazonaws.com Such predictions are essential for prioritizing compounds in the drug discovery pipeline.

Biological Evaluation and Mechanistic Investigations Preclinical Research

In Vitro Biological Activity Screening and Efficacy Assessment

A diverse range of in vitro assays has been employed to screen for the biological activities of N-(4-bromophenyl)thian-4-amine analogs, revealing a broad spectrum of potential therapeutic applications.

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated notable antimicrobial activity. nih.govnih.gov In one study, synthesized thiazole (B1198619) derivatives were evaluated against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis and Staphylococcus aureus) bacteria, as well as fungal strains (Candida albicans and Aspergillus niger). Many of these compounds exhibited moderate to significant antimicrobial effects. nih.gov Another study focusing on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported promising antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) (antibacterial) and fluconazole (B54011) (antifungal) for some of the synthesized compounds. nih.gov

Similarly, research on 4-(4-bromophenyl)-thiosemicarbazide has indicated its potential as an antibacterial agent, with studies suggesting its activity against E. coli. nih.gov The antimicrobial potential of this class of compounds is an active area of investigation, with the aim of developing new agents to combat drug-resistant pathogens.

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| p2 | Bacterial and Fungal Strains | Promising | nih.gov |

| p3 | Bacterial and Fungal Strains | Promising | nih.gov |

| p4 | Bacterial and Fungal Strains | Promising | nih.gov |

| p6 | Bacterial and Fungal Strains | Promising | nih.gov |

The anticancer potential of compounds structurally related to this compound has been a significant area of focus. Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antiproliferative activity against various cancer cell lines. nih.govnih.gov For instance, a series of these derivatives were tested against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7), with one compound in particular exhibiting anticancer activity comparable to the standard drug 5-fluorouracil. nih.gov

Another study highlighted that the presence of an aromatic substitution at the para position of the thiazole ring enhanced the anticancer activity, suggesting this scaffold as a template for further development. nih.gov The cytotoxic effects of these compounds are often evaluated using assays like the Sulforhodamine B (SRB) colorimetric assay. nih.gov Research on other heterocyclic systems, such as pyrazoline derivatives, has also indicated that the nature and position of substituents on the phenyl ring, including bromine, play a critical role in their antiproliferative activity. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50 µM) | Reference |

|---|---|---|---|---|

| p2 | MCF-7 (Breast Adenocarcinoma) | 10.5 | 5-Fluorouracil (5.2) | nih.gov |

The ability of this compound analogs to inhibit specific enzymes is a key aspect of their therapeutic potential. Studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have demonstrated their inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase. nih.govcapes.gov.br The inhibitory potency was found to be influenced by the nature of the substituents on the nitrogen atom, with increased lipophilicity enhancing the activity against AChE. nih.gov

Furthermore, various heterocyclic compounds are being investigated as tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs. ebi.ac.ukresearchgate.netexlibrisgroup.com While direct evidence for this compound is not available, the broader class of molecules with similar structural features is being explored for this activity. The inhibition of kinases, such as Aurora kinases, is another area of interest, with N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines showing potent inhibitory activity. nih.gov

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5l | Acetylcholinesterase | 52.63 ± 0.14 | nih.gov |

| 5h | α-Glucosidase | 57.38 ± 0.19 | nih.gov |

The interaction of this compound and its analogs with specific receptors is a less explored but potentially significant area of research. Studies on related structures have provided some insights. For instance, research on 2-substituted adenosine (B11128) derivatives has explored their affinity and efficacy at adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov These studies have shown that the nature of the substituent can determine whether the compound acts as an agonist or antagonist at these receptors. nih.gov

In the context of endothelin receptors, a medicinal chemistry program starting from the structure of bosentan (B193191) led to the discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), a potent dual endothelin receptor antagonist. acs.orgresearchgate.net This highlights the potential for bromophenyl-containing compounds to modulate endothelin receptor activity. However, direct binding studies of this compound to these or other receptors have not been reported.

Several studies have investigated the antioxidant properties of heterocyclic compounds containing a bromophenyl moiety. nih.govnih.govmdpi.com In a study of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, a compound featuring a 4-bromophenyl group, 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, exhibited high antioxidant activity, surpassing that of ascorbic acid in a DPPH radical scavenging assay. nih.gov

Research on nitrogen-containing heterocycle bromophenols has also demonstrated their cytoprotective activity against oxidative stress. nih.gov The antioxidant capacity is often evaluated using methods like the DPPH and ABTS assays. mdpi.com These findings suggest that the inclusion of a bromophenyl group in a heterocyclic structure can contribute to significant antioxidant potential.

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development. For anticancer thiazole derivatives, research has delved into their influence on the cell cycle, DNA fragmentation, and mitochondrial depolarization. capes.gov.brexlibrisgroup.comnih.gov One promising compound was found to induce mitochondrial depolarization, DNA fragmentation, and arrest the cell cycle in the G1 phase, ultimately leading to cancer cell death. exlibrisgroup.com

For enzyme inhibitors, the mechanism often involves the formation of a stable complex with the enzyme, which can be reversible or irreversible. nih.govmdpi.combiomolther.orgnih.govresearchgate.net In the case of cytochrome P450 (CYP) enzymes, mechanism-based inhibition can occur where a reactive metabolite is formed that covalently binds to and inactivates the enzyme. nih.govresearchgate.net Molecular docking studies are also employed to understand the binding modes of these compounds within the active sites of their target enzymes or receptors, providing insights into the structure-activity relationships. nih.govnih.gov These mechanistic studies are vital for optimizing the design of more potent and selective therapeutic agents based on the this compound scaffold.

No Preclinical Research Data Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific preclinical research data could be located for the chemical compound this compound.

The requested article, which was to focus on the biological evaluation, mechanistic investigations, and in vivo studies of this particular compound, cannot be generated due to the absence of published research in these areas. Specifically, there is no available information regarding:

Investigation of Cell Cycle Perturbation and Apoptosis Induction Pathways: No studies were found that examined the effects of this compound on the cell cycle or its ability to induce programmed cell death (apoptosis).

Studies on DNA Binding and Intercalation Mechanisms: There is no research detailing how or if this compound interacts with DNA.

Identification and Validation of Specific Biological Targets: The specific proteins or other biological molecules that this compound may target have not been identified or validated through biochemical or cell-based assays.

Analysis of Cellular Uptake and Subcellular Localization: Information on how this compound is absorbed by cells and where it localizes within the cell is not available.

Assessment of Efficacy in Relevant Animal Disease Models: No in vivo studies in animal models, such as those for infectious diseases or cancer, have been published for this compound.

Pharmacodynamic Profiling in Animal Systems: There is no data on the biochemical and physiological effects of this compound on animal systems.

While research exists for compounds with similar structural features, such as those containing a bromophenyl group, this information is not directly applicable to this compound and therefore cannot be used to fulfill the specific requirements of the requested article. The generation of a scientifically accurate and informative article is contingent on the availability of peer-reviewed research data, which in this case, is absent.

Preclinical In Vivo Studies (Animal Models for Efficacy and Pharmacodynamics)

Preliminary Toxicological Evaluations in Animal Models for Safety Margin Determination

A comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant lack of specific preclinical toxicological data for the chemical compound this compound. Despite extensive investigation, no studies detailing the acute, sub-chronic, or chronic toxicity of this compound in animal models were identified. Furthermore, there is no available information regarding its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity.

The absence of such critical data means that a safety margin for this compound cannot be determined at this time. Toxicological assessments are fundamental to characterizing the potential hazards of a substance and establishing safe exposure levels for humans. These assessments typically involve a tiered approach, beginning with acute toxicity studies to determine the effects of a single high dose, followed by sub-chronic and chronic studies to understand the effects of repeated, long-term exposure.

Standard toxicological evaluations in animal models, as guided by international regulatory bodies such as the Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), are designed to identify target organs for toxicity, establish dose-response relationships, and determine a No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is a critical endpoint used in the calculation of a safe starting dose for first-in-human clinical trials.

Given that no such studies for this compound have been published, the following data tables, which would typically present key toxicological findings, remain unpopulated.

Data Tables

Table 1: Acute Toxicity of this compound in Animal Models

| Species | Route of Administration | LD50 (Median Lethal Dose) | 95% Confidence Interval | Observed Clinical Signs |

| --- | --- | --- | --- | --- |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Sub-chronic Toxicity of this compound in Animal Models (e.g., 28-day or 90-day studies)

| Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Target Organs | Summary of Findings |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Chronic Toxicity of this compound in Animal Models (e.g., 6-month or 2-year studies)

| Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Target Organs | Summary of Findings |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 4: Genotoxicity of this compound

| Assay Type (e.g., Ames test, in vitro/in vivo micronucleus) | Test System | Result (Positive/Negative/Equivocal) | Metabolic Activation (S9) |

| Data not available | Data not available | Data not available | Data not available |

Table 5: Carcinogenicity of this compound in Animal Models

| Species | Route of Administration | Duration of Study | Tumor Incidence and Type |

| Data not available | Data not available | Data not available | Data not available |

Table 6: Reproductive and Developmental Toxicity of this compound

| Study Type (e.g., Fertility, Teratogenicity) | Species | NOAEL (Maternal/Fetal) | Summary of Findings |

| Data not available | Data not available | Data not available | Data not available |

The complete absence of published preclinical toxicological data for this compound makes it impossible to conduct a risk assessment or determine a safety margin for this compound. Before any potential therapeutic application or human exposure can be considered, a full suite of toxicological studies in accordance with international guidelines would be required. These studies are essential to understand the compound's potential to cause harm and to ensure the safety of any individuals who may be exposed to it.

Future Perspectives and Advanced Research Directions

Rational Design and Synthesis of Optimized N-(4-bromophenyl)thian-4-amine Analogues

The rational design of analogues based on the this compound scaffold is a cornerstone for unlocking its therapeutic potential. This process involves leveraging computational tools and synthetic chemistry to systematically modify the core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. ibmmpeptide.com A primary area of interest for this scaffold is its potential use as a component in Proteolysis Targeting Chimeras (PROTACs). astrazeneca.com PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. astrazeneca.comcas.org

In this context, the this compound moiety could serve either as a ligand for a protein of interest (POI) or as part of the linker connecting to an E3 ligase ligand. For instance, a closely related analogue, N-(2-chlorophenyl)thian-4-amine, is a known precursor for BET bromodomain inhibitors, which are key regulators of gene transcription implicated in cancer. nih.gov The design of new analogues would therefore focus on structure-activity relationship (SAR) studies to optimize these interactions. Modifications could include altering the substitution pattern on the phenyl ring or modifying the thian ring to improve metabolic stability. acs.org

Synthetic strategies would employ modern organic chemistry techniques to create a library of derivatives for screening. walshmedicalmedia.com These methods allow for the efficient and controlled synthesis of diverse heterocyclic compounds.

Table 1: Synthetic Strategies for this compound Analogues

| Strategy | Description | Key Reactions | Potential Outcome |

| Linker Modification | Varying the linker length and composition in PROTAC design to optimize ternary complex formation between the target protein and E3 ligase. | Amide coupling, Click chemistry | Improved degradation efficiency and selectivity. astrazeneca.com |

| Phenyl Ring Substitution | Introducing different functional groups onto the phenyl ring to enhance binding affinity to the target protein. | Suzuki coupling, Buchwald-Hartwig amination | Increased potency and modulation of physicochemical properties. acs.org |

| Thian Ring Modification | Altering the thian ring, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to improve metabolic stability and solubility. | Oxidation, Ring-closing metathesis | Enhanced pharmacokinetic profile. acs.org |

| Bioisosteric Replacement | Replacing the thian ring with other heterocyclic systems (e.g., piperidine, morpholine) to explore new chemical space and intellectual property. | Multi-component reactions | Discovery of novel scaffolds with potentially superior properties. ibmmpeptide.comacs.org |

Exploration of Novel Therapeutic Indications and Bioactive Functions

The primary therapeutic indication for this compound derivatives appears to be in oncology, driven by their potential as building blocks for PROTACs targeting cancer-promoting proteins like BET bromodomains. nih.govnih.gov The degradation of these proteins offers a powerful alternative to simple inhibition, potentially overcoming resistance mechanisms. nih.gov Preclinical studies on PROTACs are increasingly focused on hematological malignancies and solid tumors. cas.orgnih.gov

Beyond oncology, the exploration of other therapeutic areas is a key future direction. The targets of BET bromodomain inhibitors are also relevant in immunology, neurodegenerative disorders, and viral diseases. cas.org Therefore, analogues of this compound could be investigated for these conditions. Furthermore, heterocyclic compounds containing sulfur and nitrogen are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov Screening campaigns against a diverse panel of biological targets could uncover entirely new functions for this chemical class.

Table 2: Potential Therapeutic Targets and Indications for Analogues

| Target Class | Specific Target Example | Potential Disease Indication | Rationale |

| Epigenetic Readers | BRD4 (BET Bromodomain) | Prostate Cancer, Breast Cancer, Leukemia | BET proteins are critical drivers of oncogene transcription. nih.govnih.gov |

| Kinases | Aurora Kinase A/B | Various Cancers | Kinases are central regulators of cell signaling and are often dysregulated in cancer. nih.govdundee.ac.uk |

| Deubiquitinases | USP1/UAF1 | Non-Small Cell Lung Cancer | Inhibition of deubiquitinases can enhance DNA damage response in cancer cells. nih.gov |

| Viral Proteins | HIV or Hepatitis B-related kinases | Infectious Diseases | PROTACs are being investigated to degrade viral proteins essential for replication. cas.org |

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully understand how this compound-based compounds exert their effects, an integration of multi-omics technologies is essential. nih.gov This approach provides a holistic view of the molecular changes within a cell upon treatment, moving beyond a single target to a systems-level understanding. nih.govnih.gov

For a PROTAC derived from this scaffold, proteomics would be the primary tool. Mass spectrometry-based proteomics can confirm the specific and efficient degradation of the intended protein target while simultaneously identifying any "off-target" proteins that are unintentionally degraded, which is crucial for safety assessment. nih.gov Phosphoproteomics, a sub-discipline of proteomics, can then map the downstream consequences of target degradation, revealing how cellular signaling pathways are rewired. acs.org Genomics and transcriptomics can identify genetic markers that predict sensitivity or resistance to the compound, paving the way for personalized medicine. thermofisher.comtechscience.com

Table 3: Application of Multi-Omics for Mechanistic Analysis

| Omics Technology | Research Question | Expected Insights |

| Proteomics | Does the compound degrade the intended target? Are there off-targets? | Confirmation of on-target activity; Identification of potential toxicity liabilities. nih.gov |

| Phosphoproteomics | How does target degradation affect cell signaling? | Elucidation of downstream mechanism of action and pathway modulation. acs.org |

| Transcriptomics (RNA-Seq) | Which gene expression patterns are altered by the compound? | Understanding of global transcriptional reprogramming; biomarker discovery. thermofisher.com |

| Metabolomics | How does the compound impact cellular metabolism? | Identification of metabolic vulnerabilities and pathway dependencies. nih.gov |

Development of Advanced Delivery Systems for Preclinical Applications

A significant hurdle for many novel therapeutic agents, including heterocycles and especially larger molecules like PROTACs, is poor bioavailability due to low water solubility and limited cell permeability. nih.govwuxiapptec.comdrugdiscoverytrends.com this compound and its derivatives are likely to be hydrophobic, necessitating advanced drug delivery systems for effective preclinical and clinical application. nih.gov

Nanocarriers, such as liposomes and polymeric nanoparticles, offer a promising solution. nih.gov These systems can encapsulate hydrophobic drugs within their core, improving their solubility and stability in the bloodstream. nih.govdovepress.com By modifying the surface of these nanocarriers with specific ligands, it's possible to achieve targeted delivery to tumor tissues, thereby increasing efficacy and reducing side effects on healthy tissues. nih.govnih.gov The development of such formulations will be a critical step in the preclinical evaluation of any lead candidate derived from this scaffold.

Table 4: Comparison of Advanced Delivery Systems

| Delivery System | Description | Advantages for Heterocyclic Drugs | Challenges |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic drugs. dovepress.com | Biocompatible; can enhance solubility and circulation time. dovepress.com | Potential for drug leakage and physical instability during storage. nih.gov |

| Polymeric Micelles | Self-assembling nanoparticles formed from amphiphilic block copolymers. nih.gov | High drug loading capacity for hydrophobic compounds; stable in circulation. nih.gov | Critical Micelle Concentration (CMC) must be low enough to ensure stability upon dilution in the bloodstream. nih.gov |

| Polymer-Drug Conjugates | Covalent attachment of the drug to a polymer backbone. nih.gov | Improved pharmacokinetics; potential for targeted delivery. | Complex synthesis and characterization. nih.gov |

Strategic Approaches for Translational Research and Pre-Development Candidates

Advancing a promising compound from the laboratory to clinical trials requires a robust translational research strategy. nih.gov For a molecule like this compound, this path would likely involve its incorporation into a PROTAC and subsequent rigorous preclinical evaluation. wuxiapptec.comdrugdiscoverytrends.com

The initial phase involves lead optimization, where medicinal chemistry efforts refine the molecule to achieve a balance of high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. ibmmpeptide.comwuxiapptec.com This is followed by extensive in vitro and in vivo testing. In vivo studies in relevant animal models of disease (e.g., cancer xenografts) are crucial to demonstrate efficacy and establish a preliminary safety profile. astrazeneca.com

A key challenge for PROTACs is their complex pharmacokinetic and pharmacodynamic (PK/PD) relationship, which requires specialized modeling to predict human behavior. wuxiapptec.com Overcoming these preclinical hurdles is essential for identifying a pre-development candidate (PDC) that has a high probability of success in human trials. wuxiapptec.comecancer.org Strategic partnerships and collaborations can provide access to specialized expertise and resources to navigate this complex process. astrazeneca.com

Table 5: Key Milestones in Preclinical and Translational Research

| Stage | Key Activities | Goal |

| Lead Discovery | High-throughput screening; SAR studies. | Identify potent and selective lead compounds. nih.gov |

| Lead Optimization | Medicinal chemistry refinement; in vitro ADME testing. | Improve drug-like properties (solubility, stability, permeability). acs.orgwuxiapptec.com |

| In Vivo Efficacy | Testing in animal models of disease. | Demonstrate proof-of-concept and therapeutic effect. cas.org |

| Preclinical Safety | Toxicology and safety pharmacology studies. | Establish a safety profile and identify potential liabilities. drugdiscoverytrends.com |

| Candidate Selection | Comprehensive review of all data. | Nominate a Pre-Development Candidate (PDC) for IND-enabling studies. ecancer.orgfrontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.